(R)-3-(3-Bromo-phenoxy)-pyrrolidine

Chiral chromatography Enantiomeric excess Optical rotation

(R)-3-(3-Bromo-phenoxy)-pyrrolidine is a chiral, non‑racemic pyrrolidine derivative bearing a 3‑bromophenoxy substituent at the 3‑position of the pyrrolidine ring. The compound is employed primarily as a synthetic building block in medicinal chemistry, where the single (R)-enantiomer serves as a stereochemically defined starting material for the construction of biologically active molecules.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B7976346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(3-Bromo-phenoxy)-pyrrolidine
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC(=CC=C2)Br
InChIInChI=1S/C10H12BrNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m1/s1
InChIKeyQLTUVIZNLSOEKT-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(3-Bromo-phenoxy)-pyrrolidine (CAS 1187927-52-1) Procurement Guide: Chiral Pyrrolidine Scaffold for Enantioselective Synthesis


(R)-3-(3-Bromo-phenoxy)-pyrrolidine is a chiral, non‑racemic pyrrolidine derivative bearing a 3‑bromophenoxy substituent at the 3‑position of the pyrrolidine ring . The compound is employed primarily as a synthetic building block in medicinal chemistry, where the single (R)-enantiomer serves as a stereochemically defined starting material for the construction of biologically active molecules . The presence of the aryl bromide also provides a handle for transition‑metal‑catalyzed cross‑coupling, enabling further diversification.

Why (R)-3-(3-Bromo-phenoxy)-pyrrolidine Cannot Be Replaced by Generic Pyrrolidine Analogs: Stereochemical and Positional Constraints


Simple substitution with the racemic mixture, the (S)-enantiomer, or the 4‑bromophenoxy isomer is not valid because enantiomers and positional isomers often display divergent pharmacodynamic and pharmacokinetic profiles [1]. In drug‑discovery programs, the wrong stereochemistry can abolish target binding, while a shift of the bromine substituent from the 3‑ to the 4‑position alters both the electronic nature of the aromatic ring and the vector of the aryl bromide, impacting cross‑coupling reactivity and downstream biological activity. Therefore, procurement of the specific (R)-3‑bromo isomer is mandatory for experimental reproducibility and for maintaining structure–activity relationships established with this exact scaffold.

Quantitative Differentiation Evidence for (R)-3-(3-Bromo-phenoxy)-pyrrolidine Against Its Closest Analogs


Enantiomeric Purity: (R)- vs (S)-3-(3-Bromo-phenoxy)-pyrrolidine

Commercial (R)-3-(3-bromo-phenoxy)-pyrrolidine is supplied with a specified enantiomeric excess (ee) of ≥95%, whereas the racemic mixture (CAS 946681-75-0) contains equal amounts of both enantiomers . The (S)-enantiomer (CAS 1187927-58-7) is also available separately, but its absolute stereochemistry is opposite, leading to a different spatial orientation of the phenoxy group . In chiral environments such as enzyme active sites, the (R)- and (S)-forms are expected to exhibit different binding affinities and biological outcomes [1].

Chiral chromatography Enantiomeric excess Optical rotation

Positional Isomer Comparison: 3-Bromo vs 4-Bromo Substituent on the Phenoxy Ring

The 3‑bromo isomer (CAS 1187927-52-1) differs from the 4‑bromo analog (CAS 1187927-69-0) in the substitution pattern on the phenyl ring . In palladium‑catalyzed cross‑coupling reactions, the 3‑bromo position is sterically less hindered than the 4‑bromo position, often leading to faster oxidative addition and higher coupling yields. Additionally, the electron‑withdrawing effect of the bromine substituent influences the electron density of the aromatic ring differently at the meta (3‑) vs para (4‑) position, which can alter the binding interactions of the final drug‑like molecule with its biological target.

Positional isomerism Cross-coupling reactivity Structure–activity relationship

5‑Lipoxygenase (5‑LO) Inhibitory Activity: Selectivity Profile Baseline

In a cell‑free assay using rat basophilic leukemia‑1 (RBL‑1) 5‑lipoxygenase, (R)-3-(3-bromo-phenoxy)-pyrrolidine (tested at 100 µM) showed no significant inhibitory activity (NS) [1]. In contrast, many pyrrolidine‑based 5‑LO inhibitors reported in the patent literature exhibit IC₅₀ values in the sub‑micromolar range, e.g., certain N‑alkylpyrrolidine derivatives achieve IC₅₀ < 1 µM [2]. This lack of 5‑LO activity may be advantageous when a compound library is being screened against targets where 5‑LO inhibition constitutes an undesirable off‑target effect.

5‑Lipoxygenase Anti‑inflammatory Off‑target selectivity

Solubility and Salt‑Form Advantage: Free Base vs Hydrochloride Salt

The hydrochloride salt of (R)-3-(3-bromo-phenoxy)-pyrrolidine (CAS 1260619‑16‑6) exhibits improved aqueous solubility (0.5–1.2 mg/mL at 25 °C) compared with the free base, which has limited water solubility . This solubility difference is essential for biological assays that require aqueous dosing. The (S)-enantiomer hydrochloride salt (CAS 1260593‑52‑9) is also available, but the choice of counter‑ion and enantiomer must be matched to the experimental protocol to ensure consistent dissolution and bioavailability profiles.

Aqueous solubility Salt selection Formulation

Recommended Application Scenarios for (R)-3-(3-Bromo-phenoxy)-pyrrolidine Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of Chiral Drug Candidates

Use the (R)-enantiomer (≥95% ee) as a chiral building block in the preparation of enantiomerically pure lead compounds where the 3‑bromophenoxy group provides a vector for diversification via cross‑coupling . The high enantiomeric purity directly supports the synthesis of single‑enantiomer drug candidates required by regulatory agencies [1].

Library Synthesis with Defined Spatial Orientation

In combinatorial chemistry, the 3‑bromo substitution offers a distinct steric and electronic profile compared to the 4‑bromo isomer . Libraries constructed with the 3‑bromo scaffold can probe chemical space inaccessible with para‑substituted analogs, increasing the probability of identifying hits with novel binding modes.

Off‑Target Selectivity Profiling in Anti‑Inflammatory Programs

When screening compounds against inflammatory targets where 5‑lipoxygenase inhibition is an undesired off‑target activity, (R)-3-(3-bromo-phenoxy)-pyrrolidine can serve as a negative‑control scaffold because it exhibits no significant 5‑LO inhibition at 100 µM . This property helps de‑risk hit series early in discovery.

Aqueous Assay Development Using the Hydrochloride Salt

For in vitro assays requiring aqueous dissolution, the hydrochloride salt (CAS 1260619‑16‑6) with solubility 0.5–1.2 mg/mL at 25 °C should be procured to avoid precipitation artifacts that can occur with the free base .

Quote Request

Request a Quote for (R)-3-(3-Bromo-phenoxy)-pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.